JNJ-1661010, also known as Takeda-25, is a selective and reversible inhibitor of fatty acid amide hydrolase. This compound has garnered attention due to its potential therapeutic applications, particularly in modulating the endocannabinoid system by inhibiting the breakdown of bioactive lipids such as anandamide. The compound has demonstrated significant brain penetration and activity in vivo, making it a candidate for research in pain management and neuroprotection.
JNJ-1661010 was developed through a collaborative effort involving pharmaceutical companies and academic research institutions. It belongs to the class of compounds known as fatty acid amide hydrolase inhibitors, which are designed to selectively inhibit the enzyme fatty acid amide hydrolase. This enzyme is crucial for the metabolism of various fatty acid amides, including anandamide, which plays a significant role in pain sensation, mood regulation, and neuroprotection .
The synthesis of JNJ-1661010 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a series of precursor molecules that undergo transformations to introduce specific functional groups necessary for its inhibitory activity.
The molecular structure of JNJ-1661010 can be characterized by its core urea or carbamate moiety, which is critical for its interaction with the active site of fatty acid amide hydrolase. The compound's three-dimensional conformation allows it to effectively bind to the enzyme, inhibiting its activity.
JNJ-1661010 primarily acts through covalent modification of the active site serine residue (Ser241) in fatty acid amide hydrolase. This reaction involves:
The kinetics of inhibition can be characterized using parameters such as IC, which indicates the concentration required to inhibit 50% of enzyme activity. For JNJ-1661010, this value is reported at approximately 12 nM, indicating high potency .
The mechanism by which JNJ-1661010 inhibits fatty acid amide hydrolase involves several steps:
Studies indicate that JNJ-1661010 exhibits a half-life on the enzyme ranging from 8 to 12 minutes depending on conditions, suggesting a relatively stable interaction with potential for prolonged effects in vivo .
JNJ-1661010 has potential applications in various scientific fields:
Fatty Acid Amide Hydrolase (FAAH) is a membrane-bound serine hydrolase that serves as the primary catabolic enzyme for endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH tightly regulates endocannabinoid tone at synapses, thereby influencing physiological processes such as pain sensation, emotional processing, and motor control [4] [5]. FAAH exhibits a distinctive catalytic mechanism involving a serine–serine–lysine triad (Ser241-Ser217-Lys142 in humans), unlike classical serine hydrolases that utilize a serine-histidine-aspartate triad. This unique architecture allows FAAH to deactivate AEA with high efficiency, positioning it as a pivotal modulator of endocannabinoid signaling [5]. Genetic or pharmacological FAAH inactivation elevates AEA levels, producing analgesic, anxiolytic, and antidepressant effects in preclinical models without the psychotropic side effects associated with direct cannabinoid receptor agonists [4] [8].
Two FAAH isoforms exist in mammals: FAAH-1 (the predominant form) and FAAH-2. FAAH-1 is highly expressed in the CNS (notably in the prefrontal cortex, hippocampus, and amygdala) and liver, whereas FAAH-2 shows limited CNS distribution and is primarily found in peripheral tissues. Structurally, six critical active-site residues differ between human FAAH-1 and FAAH-2 (e.g., Phe192/Tyr194 in FAAH-1 vs. Leu192/Phe194 in FAAH-2), resulting in divergent substrate preferences and inhibitor sensitivities [4]. JNJ-1661010 exhibits >100-fold selectivity for FAAH-1 over FAAH-2, attributed to its optimized interactions with the larger substrate channel of FAAH-1 [3] [9]. This selectivity is pharmacologically significant, as FAAH-1 governs CNS endocannabinoid dynamics, while FAAH-2’s physiological role remains less defined.
Dysregulated FAAH activity contributes to multiple neuropsychiatric and neurodegenerative conditions. Clinical PET studies using the FAAH tracer [¹¹C]CURB reveal elevated FAAH levels in the prefrontal cortex and anterior cingulate of patients with major depressive episodes, particularly those exhibiting apathy symptoms [2]. In Alzheimer’s disease, FAAH upregulation in glial cells correlates with amyloid-β accumulation and neuroinflammation, while preclinical studies demonstrate that FAAH inhibition reduces neurotoxicity and improves cognition [10]. Parkinson’s disease models show aberrant FAAH activity in basal ganglia circuits, contributing to motor deficits [8]. By enhancing AEA-mediated CB₁/CB₂ receptor activation and PPAR-α signaling, FAAH inhibitors like JNJ-1661010 offer a targeted strategy to rectify endocannabinoid dysfunction in these disorders without global cannabinoid receptor activation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0